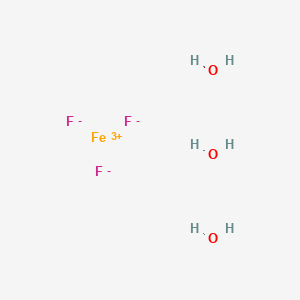
N-butyl-N-ethylhexanamide
Overview
Description
N-butyl-N-ethylhexanamide is a useful research compound. Its molecular formula is C12H25NO and its molecular weight is 199.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-butyl-N-ethylhexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-N-ethylhexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Evaluation of Sulfonamides
A study by Irshad et al. (2019) reported the synthesis and biological evaluation of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives, which showed moderate activity against butyrylcholinesterase and acetylcholinesterase but good activity against lipoxygenase. This indicates potential applications in enzyme inhibition.
Biodegradation of Gasoline Additives
Yeh and Novak (1994) conducted a study on the biodegradation of gasoline additives, including ethyl tertiary butyl ether (ETBE), under different soil conditions, indicating that ETBE is more biodegradable than methyl tertiary butyl ether (MTBE) (Yeh & Novak, 1994).
Atmospheric Oxidation of ETBE
Smith et al. (1992) studied the kinetics and mechanism of atmospheric removal of ETBE, revealing insights into its environmental fate and potential impacts on air quality (Smith et al., 1992).
Effects on Soil Nitrogen Dynamics
Bartling, Schloter, and Wilke (2010) investigated the impact of ETBE on the dynamics of inorganic nitrogen in soil, suggesting that ETBE can influence soil ecology and nutrient cycles (Bartling, Schloter, & Wilke, 2010).
Extraction and Purification Technology
Various studies, such as those by Yu et al. (2003) and Rao et al. (2014, 2016), focused on the use of N,N-dialkyl amides, including N-butyl-N-ethylhexanamide, in the extraction and purification of metals, particularly thorium and uranium, from different mediums. These studies indicate the effectiveness of these compounds in nuclear reprocessing and solvent extraction processes (Yu et al., 2003), (Rao et al., 2014), (Rao et al., 2016).
Toxicity and Pharmacological Effects
Studies like those by Inal et al. (2006) and Katz et al. (1980) explored the toxicological and pharmacological effects of related compounds, providing insights into their safety and potential biomedical applications (Inal et al., 2006), (Katz et al., 1980).
properties
IUPAC Name |
N-butyl-N-ethylhexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-4-7-9-10-12(14)13(6-3)11-8-5-2/h4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXONHPWVTYLKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N(CC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-ethylhexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{3-[3-(2,6-Dimethylpyridin-4-yl)propoxy]propyl}-2,6-dimethylpyridine](/img/structure/B7780555.png)






![2-Methyl-5-phenyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B7780620.png)





